An In-depth Technical Guide to the Physical Properties of 1-Hexyl-2,3-dimethylimidazolium bromide
An In-depth Technical Guide to the Physical Properties of 1-Hexyl-2,3-dimethylimidazolium bromide
Introduction
1-Hexyl-2,3-dimethylimidazolium bromide, abbreviated as [HDMIm]Br, is a room-temperature ionic liquid (IL) that has garnered interest in various scientific and industrial fields. As a member of the imidazolium-based family of ionic liquids, it possesses a unique combination of properties, including low volatility, good thermal stability, and tunable physicochemical characteristics.[1] These attributes make it a promising candidate for applications as a green solvent in chemical synthesis, a component in electrolytes, and a medium for biocatalysis.[1][2] This guide provides a comprehensive overview of the core physical properties of 1-Hexyl-2,3-dimethylimidazolium bromide, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental characteristics, present experimental data, and outline the methodologies for its synthesis and characterization, thereby offering a holistic understanding of this intriguing compound.
Core Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of [HDMIm]Br is paramount for its effective application. These properties are dictated by the interplay of the imidazolium cation's structure and the bromide anion. The presence of the hexyl chain and the methyl groups on the imidazolium ring significantly influences its behavior compared to other imidazolium-based ionic liquids.
Molecular and Chemical Identity
The fundamental identity of 1-Hexyl-2,3-dimethylimidazolium bromide is defined by its molecular structure and associated identifiers.
| Property | Value | Source(s) |
| IUPAC Name | 1-hexyl-2,3-dimethylimidazol-3-ium bromide | [3] |
| CAS Number | 411222-01-0 | [1] |
| Molecular Formula | C₁₁H₂₁BrN₂ | [1] |
| Molecular Weight | 261.21 g/mol | [1] |
| Canonical SMILES | CCCCCCN1C=CC.[Br-] | [1] |
| InChI Key | KTUDCAXDKIVTNY-UHFFFAOYSA-M | [3] |
Thermophysical Properties
The thermophysical properties of [HDMIm]Br are critical for its handling, processing, and performance in various applications. These properties are sensitive to temperature and purity.
Thermal Stability
Phase Behavior
As a room-temperature ionic liquid, 1-Hexyl-2,3-dimethylimidazolium bromide exists in a liquid state at ambient conditions. However, a precise melting point has not been definitively reported in the reviewed literature.
Transport Properties
Transport properties such as density, viscosity, and conductivity are fundamental to understanding the mobility of the constituent ions and the overall flow behavior of the ionic liquid.
Density
The density of 1-Hexyl-2,3-dimethylimidazolium bromide has been experimentally determined at various temperatures. As expected for most liquids, the density decreases linearly with increasing temperature.
| Temperature (K) | Density (g·cm⁻³) | Source(s) |
| 303.15 | 1.1374 | [5] |
| 308.15 | 1.1336 | [5] |
| 313.15 | 1.1298 | [5] |
| 318.15 | 1.1260 | [5] |
Viscosity
The viscosity of an ionic liquid is a measure of its resistance to flow and is a critical parameter for applications involving fluid transport. While specific experimental viscosity data for 1-Hexyl-2,3-dimethylimidazolium bromide is not available, it is generally observed that the viscosity of imidazolium-based ionic liquids increases with the length of the alkyl chain due to increased van der Waals interactions.[6]
Electrical Conductivity
The electrical conductivity of an ionic liquid is a measure of its ability to conduct an electric current, which is directly related to the mobility of its constituent ions. The conductivity of 1-Hexyl-2,3-dimethylimidazolium bromide has been measured at different temperatures.
| Temperature (K) | Electrical Conductivity (S·m⁻¹) | Source(s) |
| 303.15 | 0.0832 | [5] |
| 308.15 | 0.0963 | [5] |
| 313.15 | 0.1104 | [5] |
| 318.15 | 0.1255 | [5] |
Solubility
The solubility of 1-Hexyl-2,3-dimethylimidazolium bromide in various solvents is a key consideration for its use in different chemical processes. While comprehensive solubility data is not available, general trends for imidazolium-based ionic liquids suggest that their miscibility with water and organic solvents is influenced by the nature of both the cation and the anion.[7] The presence of the hexyl group on the cation imparts some hydrophobic character, which will affect its solubility profile.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized ionic liquids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of 1-Hexyl-2,3-dimethylimidazolium bromide. The chemical shifts of the protons and carbons in the imidazolium ring and the alkyl chains provide a unique fingerprint of the compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the imidazolium ring, the methyl groups at the 2- and 3-positions, and the hexyl chain.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, allowing for unambiguous structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of the functional groups present in the ionic liquid. The spectrum of 1-Hexyl-2,3-dimethylimidazolium bromide will exhibit characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the alkyl chains and the imidazolium ring, as well as vibrations associated with the C-N bonds of the heterocyclic ring.[2][8]
Experimental Protocols
This section outlines the general procedures for the synthesis, purification, and characterization of 1-Hexyl-2,3-dimethylimidazolium bromide.
Synthesis of 1-Hexyl-2,3-dimethylimidazolium bromide
A common method for the synthesis of 1-alkyl-2,3-dimethylimidazolium halides is through the quaternization of 1,2-dimethylimidazole.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1,2-dimethylimidazole and 1-bromohexane. The reaction can be performed neat or in a suitable solvent like acetonitrile.
-
Reaction: Heat the mixture with stirring. The reaction temperature and time can vary, but a typical condition is refluxing for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
-
Isolation: After the reaction is complete, the resulting product, 1-Hexyl-2,3-dimethylimidazolium bromide, which is often a viscous liquid or a solid at room temperature, needs to be isolated. If a solvent was used, it is removed under reduced pressure.
-
Purification: The crude product is then purified to remove any unreacted starting materials and byproducts.
Caption: Synthesis workflow for 1-Hexyl-2,3-dimethylimidazolium bromide.
Purification Protocol
The purity of the ionic liquid is crucial for obtaining accurate physical property data. Common purification methods include:
-
Washing: The crude product can be washed several times with a solvent in which the ionic liquid is insoluble, but the impurities are soluble (e.g., diethyl ether or ethyl acetate). This helps to remove unreacted starting materials.
-
Activated Charcoal Treatment: To remove colored impurities, the ionic liquid can be dissolved in a suitable solvent (e.g., acetonitrile or ethanol), treated with activated charcoal, stirred for a period, and then filtered.
-
Drying: It is essential to remove any residual water and organic solvents. This is typically achieved by drying the purified ionic liquid under high vacuum at an elevated temperature (e.g., 60-80 °C) for an extended period. The water content should be checked using Karl Fischer titration.
Caption: General purification workflow for imidazolium bromide ionic liquids.
Characterization Methodologies
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample (5-10 mg) of the purified and dried ionic liquid into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature to determine the onset of decomposition and the thermal stability profile.[4]
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small sample (5-10 mg) of the purified and dried ionic liquid into a DSC pan and seal it.
-
Heat and/or cool the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.
-
Record the heat flow to and from the sample to determine phase transitions such as melting point and glass transition temperature.
Viscosity Measurement:
-
Use a calibrated viscometer (e.g., a cone-and-plate or concentric cylinder rheometer) with precise temperature control.
-
Place the ionic liquid sample in the viscometer.
-
Measure the viscosity at various temperatures, allowing the sample to equilibrate at each temperature before taking a reading.
Conductivity Measurement:
-
Use a conductivity meter with a calibrated conductivity cell.
-
Immerse the conductivity cell in the ionic liquid sample, ensuring the electrodes are fully covered.
-
Measure the conductivity at different temperatures, ensuring thermal equilibrium at each point.
Conclusion
1-Hexyl-2,3-dimethylimidazolium bromide is an ionic liquid with a unique set of physical properties that make it a subject of ongoing research and potential application. This guide has provided a detailed overview of its fundamental characteristics, including its molecular identity, thermophysical properties, and transport properties. While some experimental data is available, further research is needed to fully characterize its melting point, boiling point, viscosity, and solubility in a wider range of solvents. The provided experimental protocols for synthesis, purification, and characterization offer a foundation for researchers to produce and analyze this compound with high purity, which is essential for obtaining reliable and reproducible data. As the understanding of this and other ionic liquids deepens, their potential to contribute to more sustainable and efficient chemical processes will undoubtedly continue to grow.
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